A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propanoic Acid
A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propanoic Acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Fluorophenyl)propanoic acid, a key chemical intermediate and structural analogue to several non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates critical data on the compound's chemical identity, physical characteristics, spectroscopic profile, and analytical methodologies. Furthermore, it offers practical, field-proven protocols and safety information essential for laboratory applications.
Chemical Identity and Structure
2-(4-Fluorophenyl)propanoic acid is a carboxylic acid derivative characterized by a fluorine-substituted phenyl ring attached to the alpha-carbon of propanoic acid. This substitution significantly influences its electronic properties and reactivity. The presence of a chiral center at the alpha-carbon means the compound exists as a racemic mixture or as individual enantiomers, (S)- and (R)-.[1][2][3][4] The (S)-enantiomer is of particular interest in pharmaceutical research.
| Identifier | Data | Source(s) |
| IUPAC Name | 2-(4-fluorophenyl)propanoic acid | [5] |
| Synonyms | 2-(4-fluorophenyl)propionic acid, 4-Fluoro-alpha-methylphenylacetic acid | [5][6] |
| CAS Number | 75908-73-5 (Racemate); 191725-90-3 ((S)-enantiomer) | [1][2][5] |
| Molecular Formula | C₉H₉FO₂ | [1][5][6][7] |
| Molecular Weight | 168.16 g/mol | [1][2][5][7] |
| Canonical SMILES | CC(C1=CC=C(C=C1)F)C(=O)O | [5] |
| (S)-enantiomer SMILES | CC(=O)O | [2] |
| InChI Key | IXSCGBODJGIJNN-UHFFFAOYSA-N (Racemate) | [5] |
| (S)-enantiomer InChI Key | IXSCGBODJGIJNN-LURJTMIESA-N | [2] |
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate solubility, absorption, distribution, and reactivity.
| Property | Value / Description | Source(s) |
| Physical State | Liquid, Semi-Solid, or Solid | |
| Boiling Point | 258.8 ± 15.0 °C (Predicted) | [6] |
| Density | ~1.2 g/cm³ (Predicted) | [6] |
| pKa | Estimated ~4.0-4.5 | |
| LogP (Octanol/Water) | 2.01 (Calculated for (S)-enantiomer) | [1] |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, ether, chloroform) and sparingly soluble in water. | [8][9] |
Discussion of Properties:
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Physical State: The compound is often described as a low-melting solid or semi-solid at room temperature, which is consistent with its moderate molecular weight and potential for hydrogen bonding.
-
LogP (Lipophilicity): The calculated LogP value of 2.01 indicates that 2-(4-Fluorophenyl)propanoic acid is moderately lipophilic.[1] This property is critical in drug development, as it influences the compound's ability to cross biological membranes.
-
Solubility: As a carboxylic acid, its solubility in aqueous solutions is pH-dependent. In neutral or acidic water, its solubility is low. However, it readily dissolves in aqueous base solutions upon deprotonation to form the more soluble carboxylate salt. Its aromatic ring and alkyl chain contribute to its solubility in common organic solvents.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of 2-(4-Fluorophenyl)propanoic acid.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
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O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[11]
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong absorption between 1250-1000 cm⁻¹ is indicative of the carbon-fluorine bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
-
¹H NMR:
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-COOH: A singlet, typically broad, far downfield (>10 ppm).
-
Aromatic Protons: Two sets of doublets (or a more complex multiplet) in the aromatic region (7.0-7.5 ppm) due to the para-substituted ring.
-
-CH-: A quartet alpha to the carbonyl group, coupled to the methyl protons.
-
-CH₃: A doublet coupled to the alpha-proton.
-
-
¹³C NMR:
-
-
Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 168. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.
Analytical Methodologies
Accurate quantification and purity assessment are crucial for any research application. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for analyzing 2-(4-Fluorophenyl)propanoic acid.
Purity Determination by RP-HPLC
Principle of the Method: This method leverages the compound's moderate lipophilicity for retention on a nonpolar stationary phase (like C18). An acidified aqueous-organic mobile phase is used to ensure the carboxylic acid remains in its neutral, protonated form, leading to consistent retention and sharp peak shapes. The aromatic phenyl ring provides strong chromophores, allowing for sensitive detection using a UV spectrophotometer.
Experimental Protocol:
-
Reagents and Materials:
-
2-(4-Fluorophenyl)propanoic acid reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the 50:50 mobile phase mixture.
-
Sample Preparation: Prepare unknown samples at a similar concentration to the working standard using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (or scan with PDA to find λ-max)
-
Gradient Elution:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak for 2-(4-Fluorophenyl)propanoic acid by comparing the retention time with the reference standard.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
HPLC Analysis Workflow Diagram
Caption: Workflow for purity analysis of 2-(4-Fluorophenyl)propanoic acid by RP-HPLC.
Safety, Handling, and Storage
Proper handling of 2-(4-Fluorophenyl)propanoic acid is essential to ensure laboratory safety. The compound is classified as hazardous.[2][5]
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
2-(4-Fluorophenyl)propanoic acid is a chiral carboxylic acid with well-defined physicochemical properties that make it a valuable building block in organic synthesis and medicinal chemistry. Its moderate lipophilicity, predictable spectroscopic characteristics, and amenability to standard analytical techniques like RP-HPLC allow for its effective use and quality control in a research setting. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for its successful application.
References
- (S)-2-(4-Fluorophenyl)propanoic acid. ChemScene.
- CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid. Synblock.
- Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com.
- 2-(4-Fluorophenyl)propanoic acid | 75908-73-5. Sigma-Aldrich.
- 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915. PubChem - NIH.
- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.
- 75908-73-5(2-(4-fluorophenyl)propionic acid) Product Description. ChemicalBook.
- (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752. PubChem.
- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.
- 2-(4-FLUOROPHENYL)PROPIONIC ACID. gsrs.
- ANALYTICAL METHOD SUMMARIES. [Source Link]
- 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4. ChemicalBook.
- 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. gsrs.
- SAFETY D
- Analytical Method Summaries. [Source Link]
- SAFETY D
- Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... Transtutors.
- Propionic acid. Wikipedia.
- Propanoic acid solubility in ethyl acetate vs w
- pKa Vaules for Organic and Inorganic Bronsted Acids
Sources
- 1. chemscene.com [chemscene.com]
- 2. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 75908-73-5 CAS MSDS (2-(4-fluorophenyl)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid - Synblock [synblock.com]
- 8. Propionic acid - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 11. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]
- 12. fishersci.com [fishersci.com]
